(R)-3-Amino-2-(4-isopropylbenzyl)propanoic acid
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Overview
Description
®-3-Amino-2-(4-isopropylbenzyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a benzyl group substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(4-isopropylbenzyl)propanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as benzyl alcohol and isopropylbenzyl alcohol. These compounds undergo etherification with ethyl-2-bromo-2-methyl-3-(4-substituted phenyl)propanoates in the presence of sodium hydride in tetrahydrofuran (THF). The resulting esters are then hydrolyzed under alkaline conditions to yield the desired amino acid .
Industrial Production Methods
Industrial production of ®-3-Amino-2-(4-isopropylbenzyl)propanoic acid typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(4-isopropylbenzyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like N-bromosuccinimide (NBS) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitro compounds, alcohols, aldehydes, and various substituted benzyl derivatives.
Scientific Research Applications
®-3-Amino-2-(4-isopropylbenzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(4-isopropylbenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyloxy-2-methyl-3-(4-substituted phenyl)propanoic acid
- 4-Isopropylbenzyl alcohol
- Ethyl-2-bromo-2-methyl-3-(4-substituted phenyl)propanoates
Uniqueness
®-3-Amino-2-(4-isopropylbenzyl)propanoic acid is unique due to its specific structural features, such as the presence of both an amino group and an isopropyl-substituted benzyl group.
Properties
CAS No. |
1260614-84-3 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(4-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-9(2)11-5-3-10(4-6-11)7-12(8-14)13(15)16/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16)/t12-/m1/s1 |
InChI Key |
HNKBZBRLVYQWKW-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C[C@H](CN)C(=O)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(CN)C(=O)O |
Origin of Product |
United States |
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